BETd-246 vs. BETi-211: Direct Comparison of Growth Inhibition Potency (IC50) Across 13 TNBC Cell Lines
BETd-246 exhibits substantially higher antiproliferative potency compared to its parental BET inhibitor BETi-211 in TNBC cell lines. In a panel of 13 TNBC cell lines, BETi-211 achieved IC50 <1 μM in 9 lines but at 2.5 μM produced ≥90% growth inhibition in only 2 lines, indicating predominantly cytostatic activity. In contrast, BETd-246 exhibited IC50 <10 nM in 9 of 13 lines, representing at least a 100-fold greater potency compared to BETi-211's effective inhibitory concentrations [1]. Additionally, knockdown of Cereblon (CRBN) reduced BETd-246's growth-inhibitory activity to a level comparable to that of BETi-211, establishing that the enhanced potency is directly attributable to Cereblon-mediated protein degradation [1].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | BETd-246: IC50 <10 nM in 9 of 13 TNBC cell lines |
| Comparator Or Baseline | BETi-211: IC50 <1 μM in 9 of 13 TNBC cell lines; at 2.5 μM, ≥90% growth inhibition in only 2 of 13 lines |
| Quantified Difference | >100-fold greater potency for BETd-246; BETd-246 achieves IC50 values at low nanomolar concentrations while BETi-211 requires high nanomolar to micromolar concentrations |
| Conditions | Panel of 13 triple-negative breast cancer (TNBC) cell lines, including MDA-MB-468, MDA-MB-231, MDA-MB-157, BT-20, and others; 72-hour treatment |
Why This Matters
Researchers selecting a BET-targeting tool compound for TNBC studies require the ~100-fold higher potency of BETd-246 to achieve near-complete growth suppression, whereas BETi-211 at micromolar concentrations fails to achieve >90% inhibition in most lines.
- [1] Bai L, Zhou B, Yang CY, et al. Targeted Degradation of BET Proteins in Triple-Negative Breast Cancer. Cancer Res. 2017;77(9):2476-2487. Figures 2A-B, 2G. View Source
